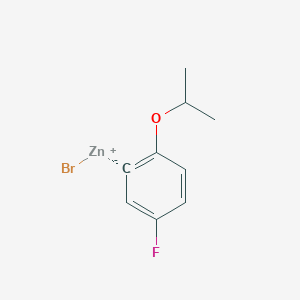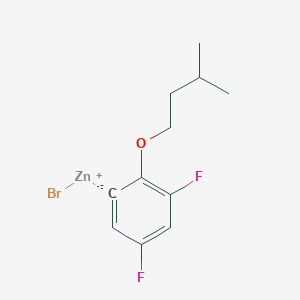
3,5-Difluoro-2-i-pentyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in tetrahydrofuran (THF) solution. It is often utilized in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE typically involves the reaction of 3,5-difluoro-2-iso-pentyloxybromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Palladium or nickel catalysts are commonly used.
Solvent: THF is used as the solvent to maintain the stability of the organozinc reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors offer precise control over reaction parameters, improving yield and safety. The continuous flow method also enhances mass and heat transfer, making the process more efficient .
化学反应分析
Types of Reactions: 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in Negishi coupling to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include palladium or nickel catalysts, and electrophiles such as aryl halides.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
科学研究应用
Chemistry: In chemistry, this compound is used for the synthesis of complex organic molecules through cross-coupling reactions. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products formed from its reactions are often explored for their biological activity. These products can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of polymers and other materials .
作用机制
The mechanism of action of 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. This process is typically catalyzed by palladium or nickel, which helps in the oxidative addition and reductive elimination steps of the reaction .
相似化合物的比较
3,5-Difluorophenylzinc Bromide: Similar in structure but lacks the iso-pentyloxy group.
2-Iso-Pentyloxyphenylzinc Bromide: Similar but lacks the difluoro substituents.
Uniqueness: The presence of both the difluoro and iso-pentyloxy groups in 3,5-DIFLUORO-2-ISO-PENTYLOXYPHENYLZINC BROMIDE provides unique reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required .
属性
分子式 |
C11H13BrF2OZn |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-difluoro-1-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13;;/h3,7-8H,5-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
KNVXDDXFAOLSJB-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
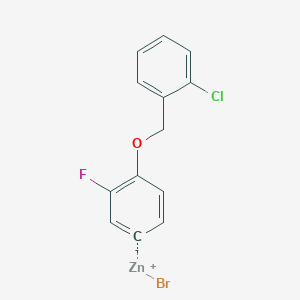
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)



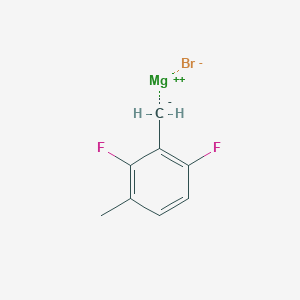
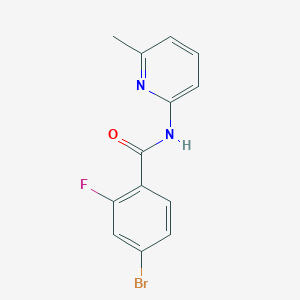
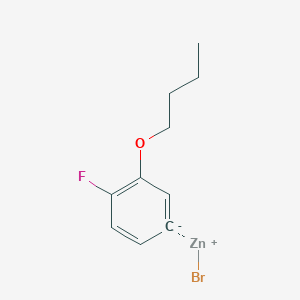
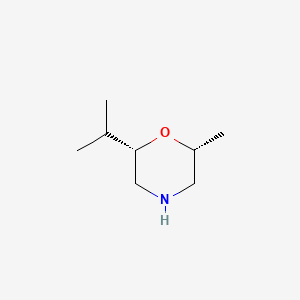
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

